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Introduction
Ecteinascidin 743 (ET-743), known commercially as Trabectedin or Yondelis®, is a potent

marine-derived antitumor agent that has garnered significant attention in the scientific

community.[1][2][3] Originally isolated from the Caribbean tunicate Ecteinascidia turbinata, this

complex natural product exhibits remarkable cytotoxic activity against a range of cancer cell

lines.[1][2] Its intricate molecular architecture and unique mechanism of action have made it a

compelling target for total synthesis and a subject of extensive research in medicinal chemistry

and oncology. This technical guide provides a comprehensive overview of the chemical

structure and synthetic approaches toward Ecteinascidin 743, tailored for professionals in

drug development and chemical research.

Chemical Structure
Ecteinascidin 743 possesses a complex and unique molecular structure characterized by

three fused tetrahydroisoquinoline rings, designated as subunits A, B, and C.[1] The core of the

molecule is a pentacyclic system formed by the fusion of the A and B subunits. A distinctive

feature of ET-743 is the presence of a 10-membered lactone bridge that connects to the

pentacyclic core, adding to the molecule's conformational rigidity and steric complexity. This

intricate three-dimensional arrangement is crucial for its biological activity.
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The chemical formula of Ecteinascidin 743 is C₃₉H₄₃N₃O₁₁S, and its molecular weight is

761.84 g/mol . The molecule features eight stereogenic centers, contributing to its chirality and

specificity in biological interactions.
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Figure 1: Conceptual Diagram of the Ecteinascidin 743 Molecular Architecture.

Total Synthesis of Ecteinascidin 743
The scarcity of Ecteinascidin 743 from its natural source has spurred significant efforts in the

field of synthetic organic chemistry to develop efficient and stereoselective total syntheses.

Several research groups have reported successful total syntheses, with the approaches of E.J.

Corey and Tohru Fukuyama being particularly notable. These syntheses are characterized by

their innovative strategies for constructing the complex polycyclic framework and controlling the

numerous stereocenters.
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Key Synthetic Strategies
The total synthesis of Ecteinascidin 743 involves several key chemical transformations.

Among the most critical are:

Pictet-Spengler Reaction: This reaction is frequently employed for the construction of the

tetrahydroisoquinoline skeletons of subunits A, B, and C.[4][5][6] The reaction involves the

cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. The

regioselectivity of this reaction is a crucial aspect of the synthetic design.[6]

Heck Reaction: The intramolecular Heck reaction has been utilized in some synthetic routes

to form key carbon-carbon bonds and construct the intricate ring systems within the

molecule.[5][7][8] This palladium-catalyzed reaction provides a powerful tool for ring closure.

Ugi Four-Component Condensation (4CC): Fukuyama's synthesis notably features an Ugi

4CC reaction.[7][9] This one-pot reaction allows for the rapid assembly of a complex peptide-

like intermediate from an aldehyde, an amine, a carboxylic acid, and an isocyanide,

significantly increasing the efficiency of the synthesis.

Fukuyama's Total Synthesis: A Representative Workflow
The total synthesis developed by Fukuyama and his team is a landmark achievement that

showcases a convergent and efficient approach. A simplified, conceptual workflow of this

synthesis is outlined below.
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Figure 2: Conceptual Workflow of Fukuyama's Total Synthesis of Ecteinascidin 743.

Experimental Protocols and Quantitative Data
While detailed, step-by-step protocols are extensive and best consulted in the primary

literature, this section provides a summary of key reaction conditions and yields for

representative steps in the synthesis of Ecteinascidin 743, based on available information.
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Table 1: Selected Key Reactions and Quantitative Data in the Synthesis of Ecteinascidin 743

Reaction Step
Key Reagents
and
Conditions

Product Yield (%) Reference

Pictet-Spengler

Cyclization

β-arylethylamine,

ethyl glyoxylate,

LiCl, toluene,

1,1,1,3,3,3-

hexafluoro-2-

propanol, room

temperature

Tetrahydroisoqui

noline

intermediate

High [4]

Ugi 4CC

Reaction

Chiral starting

materials, p-

methoxyphenyl

isocyanide,

acetaldehyde

Dipeptide

intermediate
Not specified [9]

Intramolecular

Heck Reaction

Palladium

catalyst, base,

high temperature

Cyclized

intermediate
Not specified [7]

Final Hemiaminal

Formation

Aminonitrile

precursor,

AgNO₃,

MeCN/H₂O

Ecteinascidin

743
93% [5]

It is important to note that the overall yield for the total synthesis of such a complex molecule is

typically low. For example, one convergent synthesis reported a 3% overall yield over 23 steps

from a key intermediate.[10][11]

Mechanism of Action: Interaction with DNA
The potent antitumor activity of Ecteinascidin 743 stems from its unique interaction with DNA.

The drug binds to the minor groove of the DNA double helix, where it covalently alkylates the
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N2 position of guanine bases.[1] This binding event induces a bend in the DNA helix towards

the major groove, a distortion that is not typical of other minor groove binders.

This DNA adduct formation has profound consequences for cellular processes, primarily by

interfering with DNA repair pathways. Specifically, Ecteinascidin 743's cytotoxicity is

dependent on the transcription-coupled nucleotide excision repair (TC-NER) system.[12] The

presence of the ET-743-DNA adduct is recognized by the TC-NER machinery, but instead of

repairing the damage, the interaction leads to the formation of lethal DNA double-strand

breaks, ultimately triggering apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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